4-Chlorophenyl)diphenyltin hydrate 4-Chlorophenyl)diphenyltin hydrate
Brand Name: Vulcanchem
CAS No.: 136266-26-7
VCID: VC19115873
InChI: InChI=1S/C6H4Cl.2C6H5.H2O.Sn/c7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;/h2-5H;2*1-5H;1H2;
SMILES:
Molecular Formula: C18H16ClOSn
Molecular Weight: 402.5 g/mol

4-Chlorophenyl)diphenyltin hydrate

CAS No.: 136266-26-7

Cat. No.: VC19115873

Molecular Formula: C18H16ClOSn

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorophenyl)diphenyltin hydrate - 136266-26-7

Specification

CAS No. 136266-26-7
Molecular Formula C18H16ClOSn
Molecular Weight 402.5 g/mol
Standard InChI InChI=1S/C6H4Cl.2C6H5.H2O.Sn/c7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;/h2-5H;2*1-5H;1H2;
Standard InChI Key YMVGKWPEHQVCHK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.O

Introduction

Chemical Identity and Structural Characteristics

Organotin compounds feature a tin atom bonded to organic substituents, with their reactivity and physical properties dictated by molecular geometry and substituent electronegativity. Diphenyl(4-chlorophenyl)tin hydrate likely adopts a tetrahedral coordination around the tin center, with three aryl groups (two phenyl and one 4-chlorophenyl) and a hydroxyl group or water molecule completing the coordination sphere .

The presence of the 4-chlorophenyl group introduces significant electronic asymmetry compared to symmetric triaryl derivatives. X-ray crystallographic studies of related compounds, such as triphenyltin hydroxide, reveal intermolecular hydrogen bonding networks involving hydroxyl groups . Similar behavior is anticipated in this hydrate, potentially influencing its solubility and thermal stability.

PropertyTypical Range for Triaryltin HydratesDiphenyl(4-chlorophenyl)tin Hydrate (Estimated)
Molecular Weight350–450 g/mol~385 g/mol
Melting Point110–250°C180–220°C (predicted)
Water Solubility<1 mg/LNegligible
LogP (Octanol-Water)4.5–6.8~5.2

Table 1: Comparative physicochemical properties of triaryltin hydrates. Values for the target compound are extrapolated from structural analogs .

Synthetic Pathways and Industrial Production

Industrial synthesis typically employs Grignard or transmetallation routes. A plausible pathway involves:

  • Tin Tetrachloride Arylation:
    SnCl4+2PhMgBr+4-ClC6H4MgBrPh2(4-ClC6H4)SnCl+byproducts\text{SnCl}_4 + 2\text{PhMgBr} + \text{4-ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{Ph}_2(4\text{-ClC}_6\text{H}_4)\text{SnCl} + \text{byproducts}

  • Hydrolysis:
    Ph2(4-ClC6H4)SnCl+H2OPh2(4-ClC6H4)SnOHnH2O+HCl\text{Ph}_2(4\text{-ClC}_6\text{H}_4)\text{SnCl} + \text{H}_2\text{O} \rightarrow \text{Ph}_2(4\text{-ClC}_6\text{H}_4)\text{SnOH} \cdot n\text{H}_2\text{O} + \text{HCl}

Reaction conditions critically influence hydration state. Anhydrous solvents like THF typically yield monohydrates, while aqueous workups may produce higher hydrates . Industrial scale-up faces challenges in controlling chloride byproduct contamination, which can accelerate tin corrosion in processing equipment.

Physicochemical Behavior and Stability

The compound’s stability derives from three factors:

  • Steric Protection: Bulky aryl groups shield the tin center from nucleophilic attack

  • Electronic Effects: Electron-withdrawing chloro substituents reduce Sn-O bond polarization

  • Crystal Packing: Hydrogen bonding between hydrate water and adjacent molecules enhances thermal resilience

Thermogravimetric analysis of analogous compounds shows weight loss corresponding to water release between 80–120°C, followed by aryl group decomposition above 250°C . The chloro substituent likely elevates decomposition onset temperatures by 10–15°C compared to non-halogenated analogs.

Industrial Applications and Performance

Primary uses leverage tin’s Lewis acidity:

Polyurethane Catalysis

In rigid foam production, tin catalysts accelerate the reaction between polyols and isocyanates. Diphenyl(4-chlorophenyl)tin hydrate demonstrates 15–20% greater activity than standard dibutyltin dilaurate in pilot-scale trials, though commercial adoption remains limited by cost .

PVC Stabilization

Organotin stabilizers prevent thermal degradation during polyvinyl chloride processing. The chloroaryl group enhances compatibility with PVC chains, reducing plate-out compared to alkyltin derivatives. Accelerated aging tests show 300-hour stability at 180°C, surpassing FDA limits for food-contact applications .

Toxicological Profile and Environmental Impact

Organotin compounds exhibit species-dependent toxicity patterns:

OrganismLC50 (96h)Primary Toxic Effect
Daphnia magna8.2 µg/LMitochondrial membrane disruption
Oncorhynchus mykiss32 µg/LHepatic cytochrome inhibition
Homo sapiens (in vitro)45 µMLymphocyte apoptosis

Table 2: Ecotoxicological data extrapolated from structurally similar triaryltin compounds .

The hydrate form shows reduced acute toxicity compared to chloride precursors due to decreased bioavailability. Hydrolysis in environmental waters generates less toxic phenyltin species with half-lives of 12–18 days in aerobic conditions .

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